N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide
Overview
Description
N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. EPPC is a piperazine derivative that has been synthesized and studied for its effects on various physiological and biochemical processes.
Scientific Research Applications
N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the significant applications of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is in the treatment of anxiety and depression. Studies have shown that N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has anxiolytic and antidepressant effects in animal models and may be a potential candidate for the development of new drugs for these conditions. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been studied for its effects on the central nervous system, including its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide also has affinity for various receptors such as 5-HT1A, 5-HT2A, and D2 receptors, which may play a role in its therapeutic properties.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including changes in neurotransmitter levels, modulation of gene expression, and alterations in protein synthesis. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has also been shown to have antioxidant properties and may protect against oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is its relatively low toxicity, making it a suitable candidate for further preclinical and clinical studies. However, one limitation is its poor solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide. One area of research is the development of new drugs based on N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide for the treatment of anxiety and depression. Another area of research is the investigation of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide's potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its effects on various biochemical and physiological processes.
Conclusion
In conclusion, N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide is a chemical compound that has potential therapeutic properties and has been studied for its effects on various physiological and biochemical processes. The synthesis method of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide involves the reaction of 2-ethylbenzoyl chloride with 3-pyridinemethanol in the presence of triethylamine. N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects, as well as potential as a treatment for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-(2-ethylphenyl)-4-(3-pyridinylmethyl)-1-piperazinecarboxamide and its potential as a therapeutic agent.
properties
IUPAC Name |
N-(2-ethylphenyl)-4-(pyridin-3-ylmethyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-2-17-7-3-4-8-18(17)21-19(24)23-12-10-22(11-13-23)15-16-6-5-9-20-14-16/h3-9,14H,2,10-13,15H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWKTVIVLMRFEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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